

# Endophenazine B: A Technical Guide to its Biological Activity and Spectrum

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## Compound of Interest

Compound Name: *Endophenazine B*

Cat. No.: *B1245414*

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## Introduction

**Endophenazine B** is a member of the phenazine family of heterocyclic nitrogenous compounds, which are known for their broad-spectrum biological activities.<sup>[1]</sup> First isolated from the endosymbiotic actinomycete *Streptomyces anulatus* found in arthropods,

**Endophenazine B** has emerged as a molecule of interest for its antimicrobial and cytotoxic properties.<sup>[1]</sup> This technical guide provides a comprehensive overview of the biological activity, spectrum, and available mechanistic insights of **Endophenazine B**, intended to support further research and drug development efforts.

## Chemical Structure

**Endophenazine B** is structurally characterized as a prenylated and N-methylated derivative of phenazine-1-carboxylic acid. This structural modification is believed to contribute to its specific biological effects.

## Biological Activity and Spectrum

**Endophenazine B** has demonstrated a range of biological activities, including antibacterial, antifungal, herbicidal, and cytotoxic effects.

## Antimicrobial Activity

**Endophenazine B** exhibits activity primarily against Gram-positive bacteria, including clinically significant strains such as Methicillin-Resistant *Staphylococcus aureus* (MRSA).[2] It has also been noted to have activity against some filamentous fungi.[1]

Table 1: Antibacterial Spectrum of **Endophenazine B**

Test Organism	Strain	MIC (µg/mL)	MBC (µg/mL)	Reference
<b>Staphylococcus aureus</b>	<b>ATCC 25923</b>	<b>8 - 32</b>	<b>32 - 128</b>	<b>[2]</b>

| Methicillin-Resistant *Staphylococcus aureus* (MRSA) | Clinical Isolates | 8 - 32 | 32 - 128 |[2] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

## Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of **Endophenazine B** against several human cancer cell lines, while showing moderate toxicity towards non-cancerous cells, suggesting a degree of selectivity.[2]

Table 2: Cytotoxic Activity of **Endophenazine B** (IC50 values)

Cell Line	Cell Type	IC50 (µg/mL)	Reference
<b>HeLa</b>	<b>Cervical Cancer</b>	<b>23.41 - 126.54</b>	<b>[2]</b>
HepG2	Liver Cancer	23.41 - 126.54	[2]
MDA-MB-231	Breast Cancer	23.41 - 126.54	[2]

| Vero | Non-cancerous kidney cells | 317.44 - 465.52 |[2] |

IC50: Half-maximal inhibitory concentration

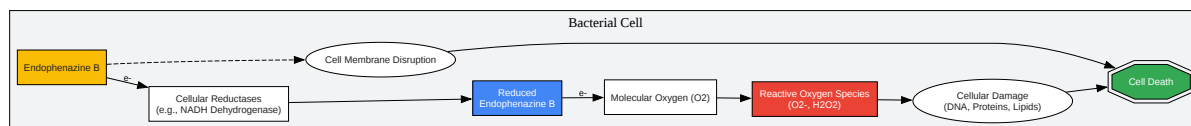
## Herbicidal Activity

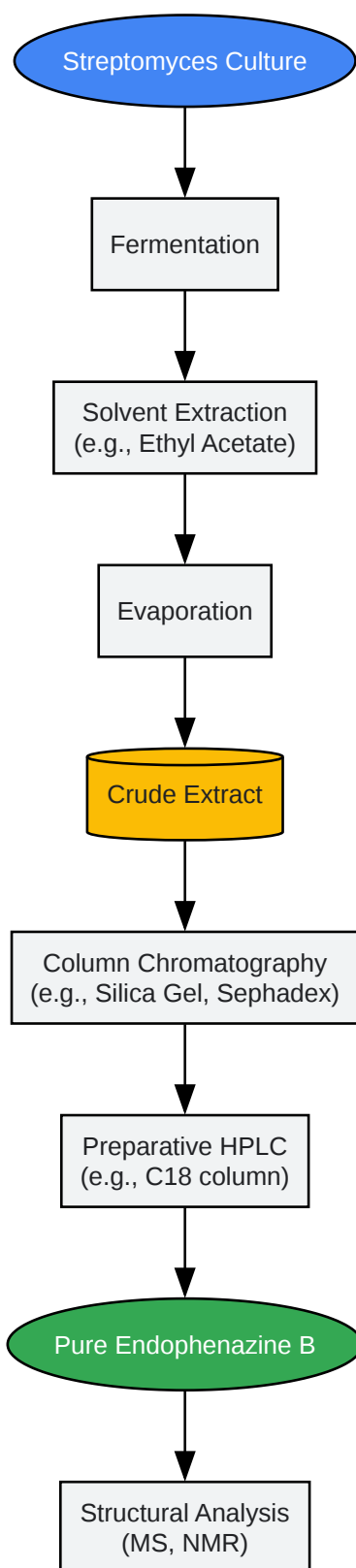
**Endophenazine B** has been reported to possess herbicidal activity against the duckweed *Lemna minor*.<sup>[1]</sup> Quantitative data, such as EC50 values, are not yet available in the reviewed literature.

## Mechanism of Action

The precise mechanism of action for **Endophenazine B** has not been fully elucidated. However, the biological activities of phenazine compounds are generally attributed to their ability to undergo redox cycling. This process involves the acceptance of electrons from cellular reducing agents, such as NADH or NADPH, and the subsequent transfer of these electrons to molecular oxygen, leading to the generation of reactive oxygen species (ROS) like superoxide anions and hydrogen peroxide. The resulting oxidative stress can cause damage to various cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

Some studies on other phenazine derivatives suggest that they can disrupt cell membrane integrity, leading to the leakage of intracellular contents. Scanning electron microscopy of bacteria treated with a phenazine compound revealed morphological changes such as coarsening and wrinkling of the cell membrane, and even local rupture and pore formation.<sup>[3]</sup> It is plausible that **Endophenazine B** shares a similar mode of action.





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